4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole
Description
The compound 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole features a pyrazole core substituted at three positions:
- Position 1: A naphthalene-2-sulfinyl group (–SO–C₁₀H₇).
- Positions 3 and 5: Methyl (–CH₃) groups.
- Position 4: A 4-chlorophenylsulfanyl (–S–C₆H₄Cl) moiety.
The 4-chlorophenylthio group contributes to lipophilicity and steric bulk. The molecular formula is inferred as C₂₁H₁₇ClN₂OS₂, with a molecular weight of approximately 412.59 g/mol (calculated).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-naphthalen-2-ylsulfinylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS2/c1-14-21(26-19-10-8-18(22)9-11-19)15(2)24(23-14)27(25)20-12-7-16-5-3-4-6-17(16)13-20/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXBPMZLFGZZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)C2=CC3=CC=CC=C3C=C2)C)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 3,5-dimethyl-1H-pyrazole under controlled conditions to form the sulfanyl-substituted pyrazole. This intermediate is then reacted with naphthalene-2-sulfinyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that they exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) |
|---|---|---|---|
| 4A | 22 | 18 | 11 |
| Control | 30 | 25 | 20 |
Table 1: Antimicrobial activity of selected pyrazole derivatives.
A study demonstrated that the compound exhibited a notable zone of inhibition against Staphylococcus aureus , suggesting its potential as an antibacterial agent.
Antifungal Activity
In vitro studies have indicated that this compound possesses antifungal properties against pathogens such as Candida albicans and Aspergillus niger . The minimum inhibitory concentrations (MIC) were significantly lower compared to control compounds, indicating strong antifungal activity.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Recent findings report IC50 values in the nanomolar range for these cell lines, suggesting a promising therapeutic application.
Case Study: Mechanisms of Action
Research has indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism contributes to its effectiveness in inhibiting tumor growth in vivo.
Molecular Modelling and Design
Molecular modelling studies have been conducted to predict the interaction of this compound with biological targets. These studies utilize computational tools to optimize the structure for enhanced activity and reduced toxicity.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
Sulfonyl vs. Sulfinyl Groups
- : 1-[(4-Nitrophenyl)sulfonyl] analog (C₁₇H₁₄ClN₃O₄S₂, MW 423.89 g/mol) . The sulfonyl (–SO₂) group is strongly electron-withdrawing, enhancing stability but reducing nucleophilic susceptibility compared to sulfinyl (–SO).
: 1-[(2,4,6-Triisopropylphenyl)sulfonyl] analog (C₂₆H₃₃ClN₂O₂S₂, MW 505.13 g/mol) .
- Bulky triisopropyl substituents create significant steric hindrance, likely reducing intermolecular interactions and solubility in polar solvents.
: 1-[(4-Chlorophenyl)sulfonyl] analog (C₁₁H₁₀Cl₂N₂O₂S, MW 305.18 g/mol) .
- Simpler substituent profile with dual chloro groups increases lipophilicity but lacks the extended aromatic system seen in the naphthalene-sulfinyl group.
Non-Sulfur Substituents
Substituent Effects on Physicochemical Properties
| Compound | Position 1 Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Naphthalene-2-sulfinyl | ~412.59 | Moderate polarity, chiral center, π-stacking potential |
| 4-Nitrophenylsulfonyl analog | 4-Nitrophenylsulfonyl | 423.89 | High polarity, reactive nitro group |
| Triisopropylphenylsulfonyl analog | 2,4,6-Triisopropylphenylsulfonyl | 505.13 | Low solubility, steric hindrance |
| 4-Chlorophenylsulfonyl analog | 4-Chlorophenylsulfonyl | 305.18 | High lipophilicity, compact structure |
Biological Activity
The compound 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-(naphthalene-2-sulfinyl)-1H-pyrazole is a pyrazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and the introduction of various functional groups. The general synthetic pathway includes:
- Formation of the pyrazole core.
- Introduction of the 4-chlorophenyl and naphthalene-2-sulfinyl moieties.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that derivatives of pyrazoles, including our compound, exhibit significant anticancer properties. A study screening various pyrazole derivatives against glioblastoma cells revealed that compounds similar to this compound showed promising results in inhibiting tumor growth. Specifically, these compounds were found to inhibit the AKT signaling pathway, which is crucial in many cancers, including gliomas .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | EC50 (µM) | Mechanism |
|---|---|---|---|
| 4j | Glioblastoma | Low micromolar | AKT2/PKBβ inhibition |
| 4k | Breast Cancer | Moderate | Induces apoptosis |
Antifungal and Antitubercular Activity
The compound has also been evaluated for antifungal and antitubercular activities. A study found that certain pyrazole derivatives exhibited potent antifungal effects against strains like Candida albicans and Aspergillus niger, alongside notable activity against Mycobacterium tuberculosis H37Rv .
Table 2: Antifungal and Antitubercular Activity
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4j | Candida albicans | 10 µg/mL |
| 4j | Mycobacterium tuberculosis | 5 µg/mL |
Enzyme Inhibition
The biological activity extends to enzyme inhibition, particularly in targeting kinases involved in cancer progression. The compound's structure suggests potential for selective inhibition of specific kinases, which could lead to therapeutic applications in cancer treatment .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Glioblastoma : A patient-derived glioma model treated with a pyrazole derivative demonstrated reduced tumor size and increased survival rates compared to control groups.
- Antifungal Treatment Study : Patients with recurrent fungal infections showed significant improvement when treated with pyrazole-based antifungals.
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for achieving high yields?
The synthesis typically involves refluxing intermediates like 4-[(4-chlorophenyl)sulfanyl] pyrazole derivatives with chloranil in xylene (10 mL) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol for purification . Key considerations include:
- Reagent stoichiometry : Maintaining a 1:1.4 molar ratio of precursor to chloranil to minimize side reactions.
- Solvent choice : Xylene’s high boiling point (138–144°C) ensures prolonged reflux without solvent loss.
- Purification : Recrystallization from methanol improves purity (>95%) by removing unreacted starting materials.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?
- X-ray crystallography : The SHELX program suite (SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving bond angles (e.g., C8—C9—N1: 121.2°) and torsional conformations .
- NMR/IR spectroscopy : H/C NMR identifies substituent patterns (e.g., sulfinyl and sulfanyl groups), while IR confirms functional groups via S=O stretches (~1050 cm) .
Q. What are the standard protocols for post-synthetic purification of this compound?
- Recrystallization : Dissolve the crude product in hot methanol, cool slowly to room temperature, and filter crystalline solids .
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (7:3 ratio) for polar impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for conformational analysis?
- Cross-validation : Compare density functional theory (DFT)-optimized geometries with X-ray data (e.g., deviations in dihedral angles >5° suggest model inaccuracies).
- Refinement protocols : Use SHELXL’s twin refinement for high-resolution data to account for crystallographic disorder .
- Dynamic studies : Variable-temperature crystallography or NMR to assess thermal motion effects on conformations .
Q. What strategies optimize the synthetic pathway to minimize by-products like sulfone derivatives?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., sulfoxide vs. sulfone by-products).
- Oxidant control : Replace chloranil with milder oxidants (e.g., HO/acetic acid) to selectively target the sulfinyl group .
- Temperature modulation : Lower reaction temperatures (80–90°C) reduce over-oxidation risks .
Q. How can dynamic NMR studies investigate rotational barriers of the naphthalene-2-sulfinyl group?
Q. What methodologies are recommended for studying this compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
